

Application Notes and Protocols for AVN-492 In Vitro Cell-Based Assays

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Compound of Interest

Compound Name: AVN-492

Cat. No.: B605705

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Audience: Researchers, scientists, and drug development professionals.

Introduction

AVN-492 is a potent and highly selective antagonist of the 5-HT₆ receptor, with a picomolar affinity ($K_i = 91$ pM).^{[1][2][3]} Its high selectivity, oral bioavailability, and brain permeability make it a promising candidate for investigating the role of the 5-HT₆ receptor in cognitive and neurodegenerative disorders.^{[2][3]} These application notes provide detailed protocols for key in vitro cell-based assays to characterize the pharmacological profile of **AVN-492**.

Data Presentation

Table 1: Receptor Binding Affinity of AVN-492

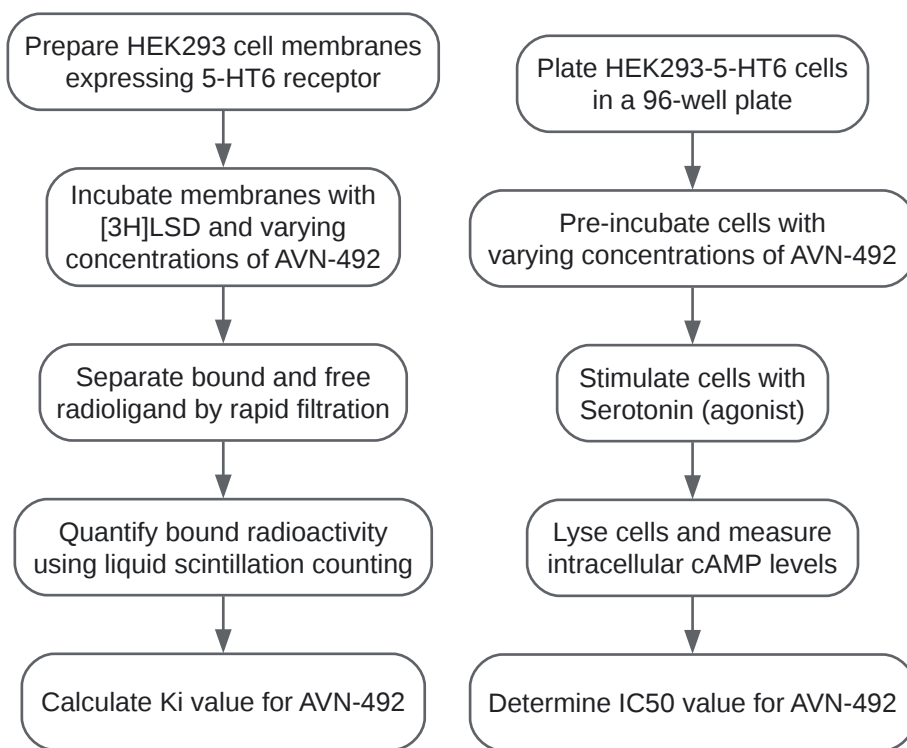
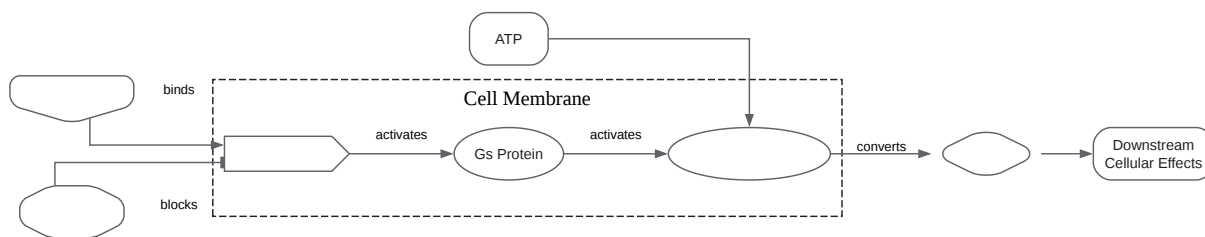
Target Receptor	Radioligand	Cell Line	K_i (nM)	Reference
5-HT ₆	[3H]LSD	HEK293	0.091	
5-HT _{2B}	[3H]LSD	CHO-K1	170	

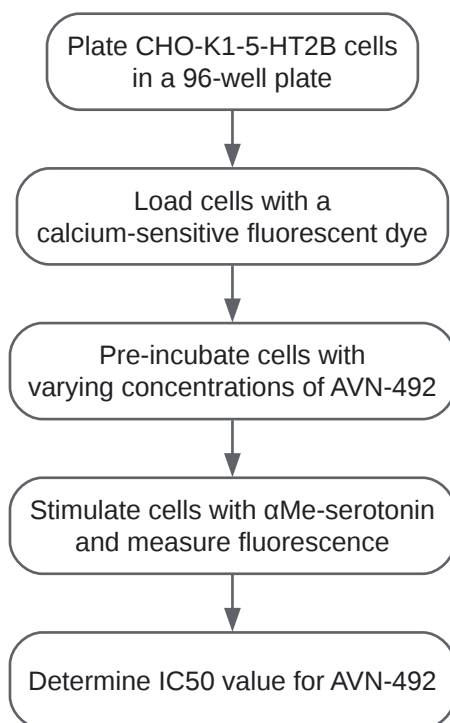
Table 2: Functional Antagonist Activity of AVN-492

Target Receptor	Functional Assay	Cell Line	Agonist	AVN-492 IC50	Reference
5-HT6	cAMP Production	HEK293	Serotonin (10 nM)	Not explicitly stated, but potent blockade demonstrated	
5-HT2B	Ca2+ Mobilization	CHO-K1	α Me-serotonin (50 nM)	Not explicitly stated, but potent blockade demonstrated	

Signaling Pathway

The 5-HT6 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). **AVN-492**, as a selective antagonist, blocks this signaling cascade by preventing serotonin from binding to the receptor.





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References

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- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. researchgate.net [researchgate.net]
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